Pholedrine sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

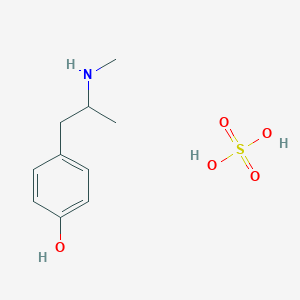

Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . It is administered as a topical eye drop form for the purpose of dilating the pupil and can be used to diagnose Horner’s syndrome . It is also a major metabolite of methamphetamine .

Molecular Structure Analysis

Pholedrine has a molecular formula of C10H15NO . The molecular weight is 165.2322 . The IUPAC Standard InChI is InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 .Scientific Research Applications

Controlled Drug Release

Pholedrine sulphate's applications in controlled drug release have been studied extensively. Coating this compound pellets with various poly(meth)acrylate materials, including Eudragit RS, RL, and E 30D, has shown diverse drug release rates. These coatings can significantly influence the rate of release and provide a pH-independent release in some instances. This versatility in drug release control is critical for targeted medication delivery (Hennig & Kala, 1985).

Influence of Plasticizers on Permeability

The permeability of polymethacrylate films, used in coating this compound pellets, is notably influenced by the addition of plasticizers like PEG 6000, triacetin, and dibuthyl phthalate. These additives can either increase or decrease the film's permeability, affecting how the drug is released from the microdragees. Understanding these interactions is essential for developing effective pharmaceutical formulations (Hennig & Kala, 1986).

Application of Polyethylene Glycol (PEG)

The addition of PEG to poly(meth)acrylate coatings containing this compound significantly impacts drug release. By varying the proportion of PEG, researchers can fine-tune the coating’s permeability. This method is crucial for achieving desired drug release profiles, especially in different pH environments (Hennig & Kala, 1987).

Erosion Tablets with Biological Polymers

This compound has also been used in the preparation of erosion tablets utilizing biological polymers like modified starch products. These investigations are vital for understanding how different auxiliary substances impact drug release, especially in direct compression tablets (Mank, Kala, & Richter, 1989).

Ultrasound Characterization in HPMC Matrices

The advancement of swelling and eroding fronts in Hydroxypropylmethylcellulose (HPMC) matrices containing this compound can be characterized using ultrasound methods. This technique provides a non-invasive way to study drug release dynamics in matrix systems (Konrad, Christ, Zessin, & Cobet, 1998).

Adrenergic Effects on the Female Urethra

This compound's effect on the female urethra was examined, revealing significant changes in urethral pressure profiles upon administration. This study provides insights into the drug's potential medical applications beyond its primary use (Methfessel Hd, 1978).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pholedrine sulphate involves the conversion of ephedrine to Pholedrine followed by the reaction with sulfuric acid to form Pholedrine sulphate.", "Starting Materials": [ "Ephedrine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Ephedrine is dissolved in methanol and reacted with sodium hydroxide to form the corresponding salt.", "The salt is then reacted with methyl iodide to form N-methyl ephedrine.", "N-methyl ephedrine is then oxidized with potassium permanganate to form Pholedrine.", "Pholedrine is then dissolved in water and reacted with sulfuric acid to form Pholedrine sulphate.", "The resulting Pholedrine sulphate is then purified and isolated." ] } | |

CAS RN |

6114-26-7 |

Molecular Formula |

C20H32N2O6S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-[2-(methylamino)propyl]phenol;sulfuric acid |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

WUORSSYNZWHFQY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Other CAS RN |

6114-26-7 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Related CAS |

370-14-9 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

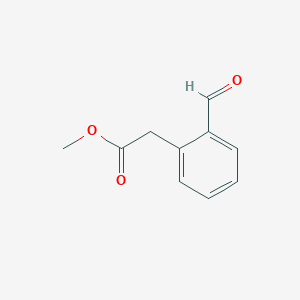

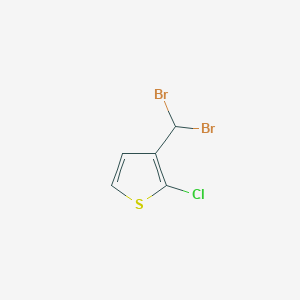

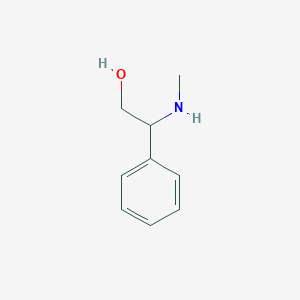

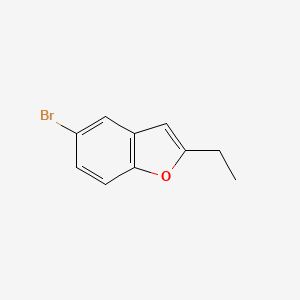

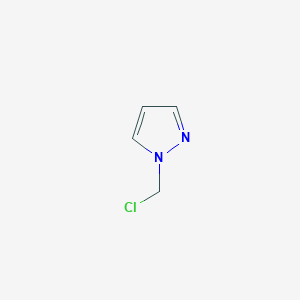

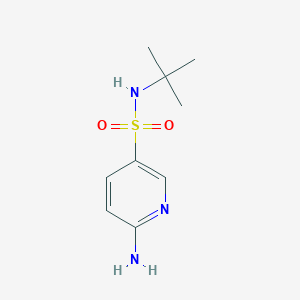

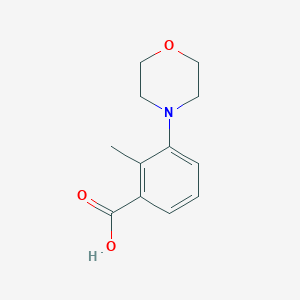

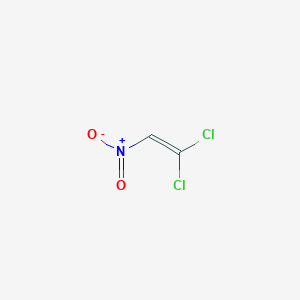

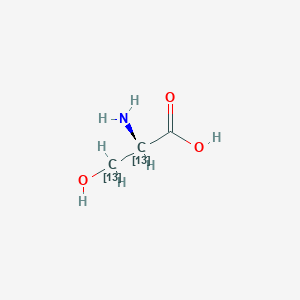

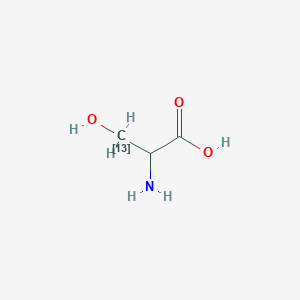

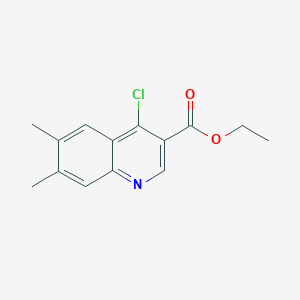

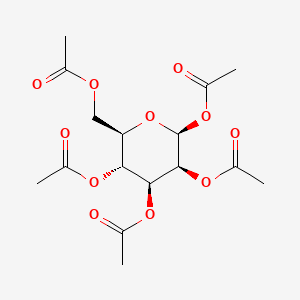

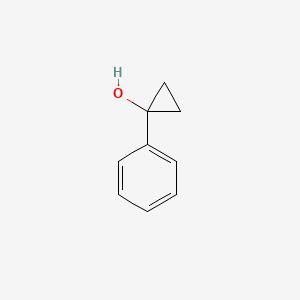

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)